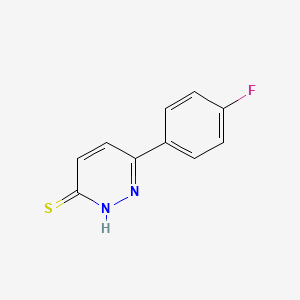

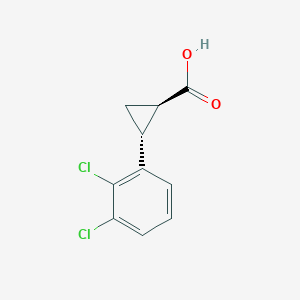

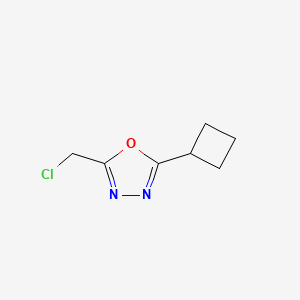

![molecular formula C8H17ClN2O2S B1524519 Chlorhydrate de 8-méthanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1334146-52-9](/img/structure/B1524519.png)

Chlorhydrate de 8-méthanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine

Vue d'ensemble

Description

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse complète du chlorhydrate de 8-méthanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine

Synthèse des alcaloïdes tropaniques : L'échafaudage 8-azabicyclo[3.2.1]octane est un élément central de la famille des alcaloïdes tropaniques, connus pour leur large éventail d'activités biologiques. La recherche s'est orientée vers la préparation de cette structure de manière stéréosélective, ce qui est crucial pour la synthèse de ces composés biologiquement actifs .

Activité nématicide : Des composés dérivés de la 8-azabicyclo[3.2.1]octan-3-amine ont été conçus et synthétisés pour leur activité nématicide, ciblant des organismes tels que les nématodes du pin et les nématodes à galles des racines . Cela indique des applications agricoles potentielles dans la lutte antiparasitaire.

Études QSAR : Les études quantitatives de la relation structure-activité (QSAR) impliquent ce composé en raison de sa pertinence en chimie médicinale, en particulier en tant qu'inhibiteurs d'enzymes ou de récepteurs spécifiques .

Développement du processus de synthèse chimique : Des brevets ont été déposés décrivant des procédés de préparation de 8-azabicyclo[3.2.1]octanes substitués, indiquant un intérêt industriel pour la synthèse et l'application de ces composés .

Mécanisme D'action

Target of Action

The primary target of 8-Methanesulfonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 8-Methanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methanesulfonyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways .

Result of Action

The molecular and cellular effects of 8-Methanesulfonyl-8-azabicyclo[32Compounds with a similar structure are known to have a wide array of biological activities .

Analyse Biochimique

Biochemical Properties

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The binding of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride to acetylcholinesterase inhibits its activity, leading to an accumulation of acetylcholine and subsequent modulation of neurotransmission .

Cellular Effects

The effects of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the inhibition of acetylcholinesterase by 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride results in enhanced cholinergic signaling, which can affect synaptic plasticity and cognitive functions. Additionally, this compound has been shown to modulate the expression of genes involved in neurotransmitter synthesis and release, further impacting neuronal communication .

Molecular Mechanism

At the molecular level, 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The elevated acetylcholine levels enhance cholinergic signaling, which can influence various physiological processes, including muscle contraction, memory formation, and attention .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride can lead to sustained inhibition of acetylcholinesterase activity, resulting in persistent changes in cholinergic signaling and associated cellular functions .

Dosage Effects in Animal Models

The effects of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects such as muscle weakness, tremors, and respiratory distress have been observed. These findings highlight the importance of determining the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .

Metabolic Pathways

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of various metabolites, which are subsequently excreted from the body. The interaction of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride with metabolic enzymes can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its uptake into target cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride within tissues is determined by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is essential for understanding its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7;/h6-8H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCNWVNLNNJBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334146-52-9 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-amine, 8-(methylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)

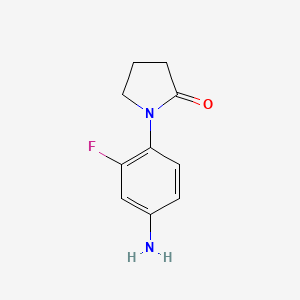

![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)

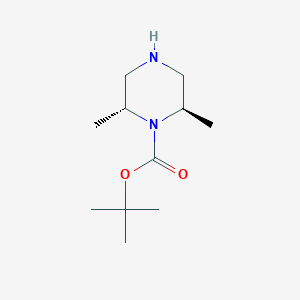

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)

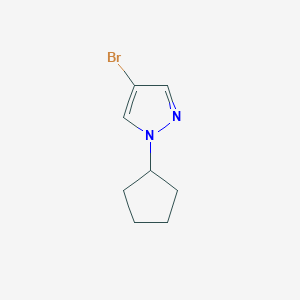

![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)

![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)